molecular formula C17H16O2 B394858 6-Ethyl-4-phenylchroman-2-one CAS No. 405277-43-2

6-Ethyl-4-phenylchroman-2-one

Cat. No. B394858
M. Wt: 252.31g/mol
InChI Key: AFMJVGHAHFCJIN-UHFFFAOYSA-N
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Description

6-Ethyl-4-phenylchroman-2-one (6-EPC) is a naturally occurring compound that is found in many plant species. It is a chromanone, a type of chemical compound that contains a chroman ring and a ketone group. 6-EPC is a major component of the essential oils of various plants, including lavender, rosemary, and oregano. It has been studied for its potential medicinal properties, including its anti-inflammatory, antioxidant, and antifungal activities. In addition, it has been studied for its potential use in the synthesis of other compounds, such as pharmaceuticals and fragrances.

Scientific research applications

Chemical Synthesis and Reactions

6-Ethyl-4-phenylchroman-2-one and its derivatives are significant in chemical synthesis and reactions. The research conducted by Zhu, Lan, and Kwon (2003) highlights the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, a reaction that emphasizes the significance of ethyl derivatives in regioselective synthesis and diastereoselectivity (Zhu et al., 2003). Fernandes and colleagues (2016) further support the chemical versatility of this compound through their work on novel 6-aryl/heteroaryl-4-oxo-4H-chromene-2-carboxylic ethyl esters, showcasing the chromone scaffold's ability to bind to multiple targets and its use in drug discovery and library design (Fernandes et al., 2016).

Solvatochromism Studies

Tada, Novaki, and Seoud (2000) investigated the solvatochromic behavior of related compounds, demonstrating the role of molecular structures like 6-Ethyl-4-phenylchroman-2-one in understanding solvent interactions and polarity, which is pivotal in fields like photochemistry and molecular electronics (Tada, Novaki, & Seoud, 2000).

Pharmacological Research

In pharmacological research, Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor related to 6-Ethyl-4-phenylchroman-2-one, marking its significance in the development of therapeutic agents and pharmacological research tools (Croston et al., 2002).

Crystallography and Molecular Structure Studies

The compound's derivatives also find importance in crystallography and molecular structure studies. Sambyal et al. (2011) and Kaur et al. (2012) utilized derivatives of 6-Ethyl-4-phenylchroman-2-one to analyze crystal structures, shedding light on molecular conformations and interactions which are crucial in material science and drug design (Sambyal et al., 2011), (Kaur et al., 2012).

properties

IUPAC Name

6-ethyl-4-phenyl-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-12-8-9-16-15(10-12)14(11-17(18)19-16)13-6-4-3-5-7-13/h3-10,14H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMJVGHAHFCJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4-phenylchroman-2-one

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